2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(6-thiophen-2-ylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-10(13)7-15-3-4-16-11(15)6-8(14-16)9-2-1-5-17-9/h1-6H,7H2,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCIKRHVYGXMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C=CN(C3=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring fused with an imidazo[1,2-b]pyrazole structure, which is known for its diverse pharmacological properties. Here, we delve into the biological activities of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.28 g/mol. The compound's structure allows for interactions with various biological targets, influencing cellular functions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Imidazo[1,2-b]pyrazole fused with thiophene |
| Functional Groups | Acetimidamide group |
| Molecular Weight | 218.28 g/mol |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. The mechanism primarily involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, studies have shown that such compounds can inhibit the activity of protein kinases like AKT and ERK, leading to reduced tumor growth in vitro and in vivo models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound shows promise as an anti-inflammatory agent. It appears to modulate inflammatory cytokines such as TNF-alpha and IL-6, contributing to reduced inflammation in animal models of inflammatory diseases.
Study 1: Anticancer Efficacy
A recent study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspase pathways. The study utilized both in vitro assays and xenograft models to validate the efficacy.
Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy reported that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this scaffold.
Study 3: Anti-inflammatory Mechanisms
An investigation into the anti-inflammatory properties revealed that treatment with the compound significantly reduced levels of pro-inflammatory markers in a murine model of colitis. The findings suggested that the compound could be a candidate for treating inflammatory bowel diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on their heterocyclic cores and functional groups. Key comparisons include:
Key Differences :
Heterocyclic Core :
- The target compound’s imidazo[1,2-b]pyrazole core differs from benzodioxine-thiadiazole derivatives in electronic properties. Imidazo-pyrazoles exhibit higher nitrogen content, favoring hydrogen bonding, while benzodioxine systems offer oxygen-based polarity .
- Thiophene vs. Benzodioxine: Thiophene’s sulfur atom enhances electron delocalization and metal-binding capacity compared to benzodioxine’s oxygen-dominated reactivity.
Functional Groups :
- The acetimidamide group in the target compound provides a basic amidine moiety, contrasting with thiosemicarbazide in benzodioxine derivatives, which offers thiourea-like reactivity .
Preparation Methods
Cyclization via Enaminone and Amidines Reaction
A highly effective route involves the use of bis-enaminones as versatile precursors. According to ARKAT-USA literature, bis-enaminones react with amidines under refluxing ethanol conditions in the presence of a base such as sodium ethoxide to afford fused heterocycles including imidazo[1,2-b]pyrazole derivatives.
-
- Solvent: Ethanol
- Base: Sodium ethoxide or triethylamine
- Temperature: Reflux (~78 °C)
- Reaction Time: Several hours (typically 4-12 h)
-
- Nucleophilic attack of the amidine on the enaminone carbonyl carbon.
- Cyclization to form the imidazo ring.
- Subsequent tautomerization to stabilize the heterocycle.
Direct Amidination of Imidazo[1,2-b]pyrazole Derivatives
Alternatively, amidination of preformed 6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole at the 1-position can be achieved by:
- Treatment with acetimidamide or acetamidine salts under basic conditions.
- Use of mild heating to promote nucleophilic substitution or addition.
Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bis-enaminone formation | Reaction of 3,4-diacetylpyrazole with DMF-DMA, reflux | 80-90 | Stable intermediates for further reactions |
| Cyclization with amidines | Reflux in EtOH, NaOEt base | 85-90 | High regioselectivity, acetimidamide introduction |
| Amidination of imidazopyrazole | Mild heating with acetamidine salts | 60-75 | Direct functionalization, moderate yields |
Research Findings and Optimization Notes
- The use of sodium ethoxide as a base in ethanol is critical for high yields and regioselectivity during cyclization with amidines.
- Reaction times and temperatures influence the formation of the desired regioisomer; reflux conditions favor complete conversion.
- Purity and stability of bis-enaminone intermediates significantly affect the outcome; these intermediates are typically prepared freshly or stored under inert atmosphere.
- Direct amidination methods require careful control of pH and temperature to avoid side reactions or decomposition.
- Electrochemical methods offer promising sustainable alternatives but require further adaptation for this specific compound class.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bis-enaminone + Amidines | Bis-enaminone, Acetamidine | Reflux EtOH, NaOEt base | High yield, regioselective | Requires precursor synthesis |
| Direct Amidination | Imidazo[1,2-b]pyrazole, Acetamidine salts | Mild heating, base | Simpler steps | Moderate yields, side reactions possible |
| Electrochemical Three-Component | Amines, Amidines, CS2 | Room temp, metal-free | Green, mild conditions | Not yet optimized for this compound |
Q & A
Q. What are the established synthetic routes for 2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting from heterocyclic precursors. A common approach includes:
- Condensation reactions : Reacting thiophene-containing intermediates with imidazo[1,2-b]pyrazole derivatives under reflux conditions using acetic acid as a solvent (e.g., 3–5 hours at 100°C) .
- Acetimidamide incorporation : Introducing the acetimidamide group via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like sodium acetate .
Optimization strategies :- Vary solvent polarity (e.g., DMF for improved solubility) .
- Adjust stoichiometric ratios of reactants to minimize byproducts.
- Monitor progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing imidazo-pyrazole and thiophene moieties .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the imidazo-pyrazole core) .
- Mass spectrometry (MS) : Confirm molecular weight and fragmentation patterns, especially for detecting trace impurities .
Q. How can preliminary biological activity be assessed for this compound?
Methodological Answer:
- Enzyme inhibition assays : Test against targets like human leukocyte elastase using fluorogenic substrates (e.g., measure IC values via kinetic fluorescence assays) .
- Antimicrobial screening : Employ broth microdilution methods against bacterial/fungal strains (e.g., S. aureus, C. albicans) to determine minimum inhibitory concentrations (MICs) .
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Comparative assay standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell lines) to isolate variables .
- Structural validation : Re-analyze compound purity via HPLC-MS to rule out degradation products or stereoisomeric interference .
- Target engagement studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities and validate interactions with purported targets .
Q. What computational strategies can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Employ software like AutoDock Vina to model binding poses with enzymes (e.g., elastase or kinase domains) using crystallographic data from homologous proteins .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in solvated environments (e.g., 100 ns trajectories) to assess stability and conformational changes .
- Hirshfeld surface analysis : Map intermolecular interactions in the crystal lattice to infer reactivity and solubility .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives?
Methodological Answer:
-
Substituent modification : Synthesize analogs with variations in:
Position Modification Observed Impact Thiophene ring Halogenation (e.g., Cl, F) Enhanced enzyme inhibition Acetimidamide group Alkyl chain elongation Reduced cytotoxicity -
Bioisosteric replacement : Substitute the imidazo-pyrazole core with triazolo-pyridazine to modulate pharmacokinetic properties .
Q. What methodologies are recommended for pharmacokinetic profiling?
Methodological Answer:
- In vitro ADME assays :
- Permeability : Caco-2 cell monolayers to predict intestinal absorption .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In silico prediction : Use tools like SwissADME to estimate logP, bioavailability, and P-glycoprotein substrate potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
